molecular formula C25H20N4O3 B2619375 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-98-3

3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2619375
CAS No.: 1207012-98-3
M. Wt: 424.46
InChI Key: IHDCYICBJYSRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and a meta-tolyl-linked 1,2,4-oxadiazole moiety at position 5. The 1,2,4-oxadiazole ring in this compound enhances metabolic stability and binding affinity to biological targets, while the m-tolyl group contributes to lipophilicity and π-π stacking interactions .

Properties

CAS No.

1207012-98-3

Molecular Formula

C25H20N4O3

Molecular Weight

424.46

IUPAC Name

3-[(4-methylphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c1-15-6-8-17(9-7-15)14-29-24(30)20-11-10-19(13-21(20)26-25(29)31)23-27-22(28-32-23)18-5-3-4-16(2)12-18/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

IHDCYICBJYSRLD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC(=C5)C)NC2=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 4-methylbenzylamine, m-tolyl hydrazine, and appropriate quinazoline precursors. The synthesis may involve:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Quinazoline core construction: This step may involve condensation reactions between anthranilic acid derivatives and amines.

    Substitution reactions: Introducing the 4-methylbenzyl and m-tolyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Interfering with cellular pathways to induce desired effects, such as apoptosis in cancer cells.

Comparison with Similar Compounds

4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one

This compound () shares a heterocyclic oxazole core but differs in substituents and pharmacological targets. While the target quinazoline-dione derivative lacks the trimethoxyphenyl groups, both compounds utilize aromatic substituents to optimize steric and electronic interactions. The trimethoxyphenyl groups in enhance solubility and tubulin-binding activity in anticancer studies, whereas the m-tolyl group in the target compound may prioritize selectivity for kinase domains .

3-(4-Methylphenyl)-4-{3-[(Phenylamino)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-1,2,3-oxadiazol-3-ium-5-olate

This analogue () contains a triazolo-thiadiazine fused system, which increases conformational rigidity compared to the quinazoline-dione scaffold. Crystal structure data () reveal planar geometry in the oxadiazole ring, a feature likely shared with the target compound to facilitate π-π interactions .

Methoxy-Substituted Derivatives

3-(3-Methoxybenzyl)-4-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

The methoxybenzyl and methoxyphenyl substituents in this triazole-thione () introduce electron-donating effects that modulate reactivity and solubility. Unlike the target compound’s oxadiazole moiety, the triazole-thione group in may act as a hydrogen-bond acceptor, influencing interactions with enzymes like cyclooxygenase or acetylcholinesterase.

Theoretical Property Comparisons

Theoretical studies on 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one () using B3LYP/6-31G(d,p) and HF methods highlight the importance of electron distribution and Mulliken charges in predicting reactivity. For the target quinazoline-dione derivative, similar computational approaches could predict:

  • Electrophilic Sites : The oxadiazole nitrogen atoms and quinazoline-dione carbonyl groups likely exhibit high electron density, making them reactive toward electrophiles.
  • Lipophilicity : The m-tolyl and 4-methylbenzyl groups may increase logP values compared to methoxy-substituted analogues, favoring blood-brain barrier penetration .

Biological Activity

The compound 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of quinazoline derivatives generally involves multi-step reactions that include cyclization and functionalization. The specific synthetic route for the compound typically involves the following steps:

  • Formation of the Quinazoline Core : Utilizing anthranilic acid and appropriate reagents to form the quinazoline backbone.
  • Introduction of Oxadiazole Moiety : Reacting with m-tolyl isocyanate or similar compounds to introduce the oxadiazole group.
  • Methylbenzyl Substitution : The final step involves the introduction of the 4-methylbenzyl group through alkylation or acylation methods.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria.

CompoundTest OrganismInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus965
Escherichia coli1575
Candida albicans1180

These results suggest that the compound has comparable efficacy to standard antibiotics like ampicillin and vancomycin against certain strains.

The biological activity of this compound can be attributed to its ability to inhibit bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By interfering with these processes, the compound effectively hinders bacterial growth and proliferation.

Case Studies

In a study published in Medicinal Chemistry, a series of quinazoline derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds similar to our target compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced activity due to specific substitutions on the quinazoline ring .

Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives indicated that modifications at positions 1 and 3 significantly influenced their antimicrobial potency. The presence of oxadiazole moieties was particularly noted for enhancing bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.